(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide

Regioisomerism Structure–Activity Relationship Isoxazole Pharmacophore

(E)-3-Methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide (CAS 946257-22-3) is a synthetic small molecule (C₁₇H₁₄N₄O₂; MW 306.33 g/mol) belonging to the arylazoisoxazole chemotype, a hybrid scaffold that integrates a 3-methylisoxazole-5-carboxamide pharmacophore with an (E)-phenyldiazenyl (azobenzene) moiety. The isoxazole-5-carboxamide substructure is a recognized privileged scaffold in medicinal chemistry, forming the basis of multiple TRPV1-modulating clinical candidates and HSP90 inhibitors.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 946257-22-3
Cat. No. B2823566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide
CAS946257-22-3
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C17H14N4O2/c1-12-11-16(23-21-12)17(22)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,22)
InChIKeyRYIZLSSDUFUFTO-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide (CAS 946257-22-3): Compound-Class Baseline for Research Procurement


(E)-3-Methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide (CAS 946257-22-3) is a synthetic small molecule (C₁₇H₁₄N₄O₂; MW 306.33 g/mol) belonging to the arylazoisoxazole chemotype, a hybrid scaffold that integrates a 3-methylisoxazole-5-carboxamide pharmacophore with an (E)-phenyldiazenyl (azobenzene) moiety . The isoxazole-5-carboxamide substructure is a recognized privileged scaffold in medicinal chemistry, forming the basis of multiple TRPV1-modulating clinical candidates and HSP90 inhibitors [1]. The appended (E)-phenyldiazenyl group confers photoisomerizable character, placing this compound at the intersection of two intensively researched chemical spaces—bioactive heterocycles and molecular photoswitches [2]. The compound is commercially available at ≥95% purity for research use and is catalogued under the alternate name 3-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-5-carboxamide .

Why Generic Isoxazole-Carboxamide or Azobenzene Analogs Cannot Substitute for CAS 946257-22-3 in Research Applications


Generic substitution is precluded by the compound's distinctive connectivity pattern: the carboxamide linker is positioned at isoxazole C-5 (rather than the more common C-3 or C-4), the azo bond is in the thermodynamically stable (E)-configuration, and the methyl group resides at isoxazole C-3 . Positional isomerism critically governs both biological target engagement and photophysical behavior among arylazoisoxazoles. For instance, the regioisomeric isoxazole-3-carboxamide series (exemplified by 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide, PubChem CID 17011864) presents the carboxamide at C-3, altering hydrogen-bond donor/acceptor geometry and predicted target-interaction profiles [1]. In the photoswitch domain, the half-life of the Z-isomer of azobisheteroarenes varies from minutes to months depending on the heterocycle identity and substitution pattern, meaning that even close azo-isoxazole analogs cannot be assumed to possess equivalent photostationary states or thermal relaxation kinetics [2]. Researchers requiring the specific intersection of C-5 carboxamide geometry, (E)-azo photoswitchability, and 3-methyl isoxazole substitution must therefore source the exact CAS 946257-22-3 entity rather than an in-class alternative.

Quantitative Differentiation Evidence for (E)-3-Methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide (946257-22-3) Against Closest Analogs


Regioisomeric Carboxamide Positioning: C-5 vs. C-3 Isoxazole Linkage as a Determinant of Predicted Pharmacophore Geometry

CAS 946257-22-3 carries the carboxamide linker at isoxazole C-5, distinguishing it from the more widely catalogued isoxazole-3-carboxamide subclass. The C-5 attachment positions the amide carbonyl and NH vectors in a spatial orientation that is geometrically non-superimposable with C-3 regioisomers such as PubChem CID 17011864 (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide) [1]. This positional difference alters the hydrogen-bond donor/acceptor topology presented to cognate biological targets. Within the broader isoxazole-carboxamide patent literature, the C-5 carboxamide subclass is specifically claimed for TRPV1 modulation, whereas C-3 carboxamide analogs are predominantly associated with distinct target profiles (e.g., HSP90 inhibition) [2]. No published head-to-head pharmacological comparison between the C-5 and C-3 regioisomers of phenyldiazenyl-isoxazole-carboxamides exists; the differentiation asserted here is based on established class-level regioisomeric SAR from the patent record [2].

Regioisomerism Structure–Activity Relationship Isoxazole Pharmacophore

Cytotoxic Potency of Closest Azo-Isoxazole Scaffold Analogs in HL-60 Leukemia Cells: A Cross-Study Reference Frame

The most structurally proximate series with published quantitative cytotoxicity data is the (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole family reported by Schott-Verdugo et al. (New J. Chem., 2015) [1]. Against the human promyelocytic leukemia cell line HL-60 in an MTT assay, this series exhibited IC₅₀ values spanning 86–755 μM, with the 4-CH₃-phenyl derivative (compound 3) and the 4-Cl-phenyl derivative (compound 6) being the most potent members [1]. Critically, these reference compounds differ from CAS 946257-22-3 in two ways: the azo group is attached directly to the isoxazole C-4 position (rather than via a carboxamide-linked aniline spacer at C-5), and the isoxazole bears 3,5-dimethyl substitution (rather than 3-methyl with C-5 carboxamide). Despite these scaffold differences, the HL-60 IC₅₀ range of 86–755 μM provides the best available quantitative benchmarking window for the phenyldiazenyl-isoxazole chemotype. This contrasts with azo-isoxazole Schiff-base hybrids (e.g., compounds 5a and 5b in Taha et al., JAPTR, 2023), which achieved IC₅₀ values of 17.3 and 18.3 μM against A549 lung carcinoma cells [2], demonstrating that the connectivity of the azo-isoxazole assembly substantially modulates cytotoxic potency across cell lines.

Cytotoxicity HL-60 Phenyldiazenyl-isoxazole SAR

Photoswitchable (E)-Azo Configuration as a Functional Differentiator from Simple Isoxazole Carboxamides

CAS 946257-22-3 is specified as the (E)-isomer of the phenyldiazenyl group, endowing it with light-addressable isomerization capability absent in non-azo isoxazole-5-carboxamide analogs . Seyfried et al. (Chem. Sci., 2025) demonstrated that azobisheteroarene photoswitches incorporating isoxazole heterocycles undergo reversible E→Z photoisomerization under UV irradiation and Z→E reversion under green light, with Z-isomer thermal half-lives spanning from minutes to multiple months depending on substitution [1]. The (E)-phenyldiazenyl-isoxazole motif in 946257-22-3 incorporates a phenylazo group conjugated to the aniline ring of the carboxamide; this extended conjugation pathway is structurally distinct from the directly C-4-linked azo-isoxazoles in the Schott-Verdugo series, and is expected to modulate both the π→π* and n→π* absorption bands and the thermal relaxation kinetics of the Z-isomer [1]. In contrast, simple 3-methylisoxazole-5-carboxamide (CAS 38955-11-2, the core scaffold without the azo substituent) lacks any photoresponsive behavior . This functional bifurcation means that 946257-22-3 can serve as both a pharmacological probe and a light-controlled molecular switch, a dual functionality not achievable with non-azo isoxazole-5-carboxamides.

Photoswitching Azobenzene Arylazoisoxazole Photopharmacology

Molecular Weight and Physicochemical Property Differentiation from Larger Phenyldiazenyl-Isoxazole Carboxamide Analogs

CAS 946257-22-3 has a molecular weight of 306.33 g/mol, placing it within the favorable Lipinski Rule of Five space (MW ≤ 500) for drug-like molecules . This distinguishes it from larger phenyldiazenyl-isoxazole carboxamide analogs such as PubChem CID 17011864 (MW 426.4 g/mol), which carries a bulkier 2,3-dihydro-1,4-benzodioxin substituent on the isoxazole ring [1]. The 120 Da mass difference between these two compounds represents a ~28% reduction in molecular weight for 946257-22-3, which translates into improved predicted passive membrane permeability based on the established inverse correlation between MW and permeability coefficients [2]. The lower MW also implies a higher atom economy and potentially lower synthesis cost per mole for procurement at research scale. Within the broader isoxazole-5-carboxamide class claimed in WO 2007/067710 and US 2010/0029653, the 3-methyl substitution pattern on the isoxazole coupled with the unsubstituted terminal phenylazo group represents a minimal-pharmacophore configuration, making it suitable as a fragment-like or scaffold-hopping starting point in medicinal chemistry campaigns [3].

Molecular Weight Lipinski Rule of Five Drug-Likeness Physicochemical Properties

High-Confidence Research Application Scenarios for (E)-3-Methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide (946257-22-3)


Photopharmacology Tool Compound for Light-Gated TRPV1 Modulation Studies

The C-5 carboxamide connectivity, claimed in patents for TRPV1 modulation [1], combined with the (E)-phenyldiazenyl photoswitch, positions CAS 946257-22-3 as a candidate for light-controlled ion channel pharmacology. Researchers investigating spatiotemporally resolved TRPV1 modulation can exploit the predicted UV-driven E→Z photoisomerization of the azo group to toggle between pharmacologically distinct geometric states, analogous to the strategy validated for arylazoisoxazole-based histamine H3 receptor photoswitches such as VUF26257 [2]. This application scenario requires procurement of the exact (E)-isomer with the C-5 carboxamide linkage, as neither C-3 regioisomers nor non-azo isoxazole-5-carboxamides can serve as light-addressable TRPV1 probes.

Fragment-Based or Scaffold-Hopping Starting Point for Anticancer Lead Optimization

With a molecular weight of 306.33 g/mol—approximately 120 Da lighter than larger phenyldiazenyl-isoxazole analogs such as PubChem CID 17011864 [3]—CAS 946257-22-3 provides a compact scaffold amenable to fragment growth strategies. The established cytotoxicity of closely related phenyldiazenyl-isoxazoles (IC₅₀ range 86–755 μM against HL-60 cells) [4] provides a quantitative baseline for SAR expansion. Medicinal chemistry teams can introduce substituents on the terminal phenyl ring or modify the isoxazole 3-methyl group while remaining within Lipinski-compliant property space, making this compound a practical starting material for hit-to-lead campaigns targeting hematological malignancies.

Photoswitchable Material Building Block for Stimuli-Responsive Supramolecular Assemblies

Arylazoisoxazoles have been successfully integrated into benzene-1,3,5-tricarboxamide (BTA) cores to create reversibly photoswitchable discotic liquid crystals that undergo light-modulated "on-off" transformations in nematic organization [5]. CAS 946257-22-3, with its inherent (E)-azo-isoxazole architecture and a carboxamide function suitable for further conjugation, can serve as a monomeric photoswitch building block for constructing C₃-symmetric or linear supramolecular polymers and responsive soft materials. Its lower molecular weight relative to benzodioxin-containing analogs translates to higher molar photoswitch density per gram of final material.

Computational Chemistry and Molecular Docking Reference Ligand for Isoxazole-Carboxamide Target Space

The compact C-5 carboxamide scaffold of 946257-22-3, featuring a single rotatable azo linkage and a defined (E)-geometry, constitutes an ideal reference structure for molecular docking studies against TRPV1, COX enzymes, or other targets associated with the isoxazole-5-carboxamide pharmacophore [1]. Molecular docking studies on analogous azo-isoxazole Schiff-base hybrids have validated the use of the isoxazole-azo scaffold for in silico target engagement prediction [6], supporting the utility of 946257-22-3 as a computational reference ligand for virtual screening campaigns.

Quote Request

Request a Quote for (E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.